molecular formula C16H14F3NO2 B2659762 (Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid CAS No. 1869464-78-7

(Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid

Cat. No.: B2659762
CAS No.: 1869464-78-7
M. Wt: 309.288
InChI Key: JKPHVXSURQNOOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid is an organic compound characterized by the presence of a benzylamino group attached to a 2-(trifluoromethyl)phenylacetic acid moiety. This compound is of interest due to its unique chemical structure, which combines the properties of both benzylamine and trifluoromethylphenylacetic acid, making it a valuable subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid typically involves the reaction of benzylamine with 2-(trifluoromethyl)phenylacetic acid under controlled conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzylamine and the carboxylic acid group of 2-(trifluoromethyl)phenylacetic acid. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and real-time monitoring systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

(Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • (Benzylamino)[4-(trifluoromethyl)phenyl]acetic acid
  • (Benzylamino)[2-(difluoromethyl)phenyl]acetic acid
  • (Benzylamino)[2-(trifluoromethyl)phenyl]propionic acid

Uniqueness

(Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group at the 2-position enhances the compound’s electron-withdrawing properties, making it more reactive in certain chemical reactions compared to its analogs .

Properties

IUPAC Name

2-(benzylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2/c17-16(18,19)13-9-5-4-8-12(13)14(15(21)22)20-10-11-6-2-1-3-7-11/h1-9,14,20H,10H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPHVXSURQNOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(C2=CC=CC=C2C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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